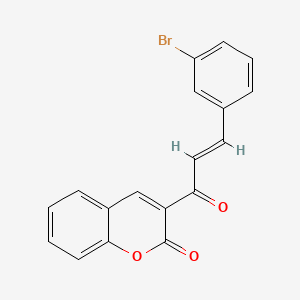

3-(3-Bromo-trans-cinnamoyl)coumarin

Descripción general

Descripción

3-(3-Bromo-trans-cinnamoyl)coumarin is a chemical compound with the molecular formula C18H11BrO3 . It is used in research and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of 3-(bromoacetyl)coumarin derivatives has been a subject of recent developments . These compounds serve as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They are attractive starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .Chemical Reactions Analysis

3-(bromoacetyl)coumarins, including 3-(3-Bromo-trans-cinnamoyl)coumarin, have been reported to undergo various chemical reactions. They serve as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They are used as starting points towards a wide scale of five and six-membered heterocyclic systems .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Heterocyclic Scaffolds

3-(3-Bromo-trans-cinnamoyl)coumarin and its derivatives are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds . These scaffolds are important components in drug discovery due to their biological activities .

Antiproliferative Activities

These compounds have shown significant antiproliferative activities . This means they can inhibit cell growth, which is particularly useful in the treatment of cancer where uncontrolled cell growth is a major problem .

Antimicrobial Activities

3-(3-Bromo-trans-cinnamoyl)coumarin also exhibits antimicrobial activities . This makes it a potential candidate for the development of new antimicrobial drugs .

Treatment of Type 2 Diabetes Mellitus

These compounds are promising inhibitors of type 2 diabetes mellitus . This suggests they could be used in the development of new treatments for this widespread disease .

Chemosensors

Numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants . This makes 3-(3-Bromo-trans-cinnamoyl)coumarin a valuable tool in analytical chemistry .

Fluorescent Labeling of Biomolecules

Coumarins, including 3-(3-Bromo-trans-cinnamoyl)coumarin, play a key role in fluorescent labeling of biomolecules . This is important in many areas of biological research, including the study of protein function and the development of new drugs .

Direcciones Futuras

The future directions in the research of 3-(3-Bromo-trans-cinnamoyl)coumarin and its derivatives could involve further exploration of their synthesis, chemical reactions, and potential biological applications . The development of new synthetic routes and the discovery of new applications in analytical chemistry, fluorescent sensors, and biology are potential areas of interest .

Mecanismo De Acción

Target of Action

3-(3-Bromo-trans-cinnamoyl)coumarin is a derivative of coumarin, a secondary metabolite made up of benzene and α-pyrone rings . Coumarins have been found to have numerous biological and therapeutic properties, potentially treating various ailments, including cancer, metabolic, and degenerative disorders . .

Mode of Action

Coumarins in general are known for their fluorescence behavior upon excitation with ultraviolet (uv) light . This property has led to their wide-ranging applications in science and technology, particularly in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Biochemical Pathways

Coumarins, including 3-(3-Bromo-trans-cinnamoyl)coumarin, are involved in various biochemical pathways. They play a key role in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . .

Result of Action

Coumarins in general have been found to have numerous biological and therapeutic properties, potentially treating various ailments, including cancer, metabolic, and degenerative disorders .

Propiedades

IUPAC Name |

3-[(E)-3-(3-bromophenyl)prop-2-enoyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrO3/c19-14-6-3-4-12(10-14)8-9-16(20)15-11-13-5-1-2-7-17(13)22-18(15)21/h1-11H/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMHRSXDMNYIGW-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromo-trans-cinnamoyl)coumarin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dinitro-N-[(Z)-1-phenylpropan-2-ylideneamino]aniline](/img/structure/B3049023.png)

![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B3049029.png)